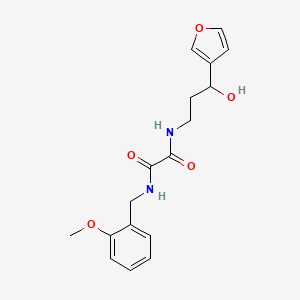

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-23-15-5-3-2-4-12(15)10-19-17(22)16(21)18-8-6-14(20)13-7-9-24-11-13/h2-5,7,9,11,14,20H,6,8,10H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOAKCQQGXIHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition-Epoxide Ring Opening

The synthesis begins with the preparation of 3-(furan-3-yl)-3-hydroxypropylamine, as outlined in Patent US8067420B2. Furan-3-ylmagnesium bromide reacts with epichlorohydrin under anhydrous conditions to yield 3-(furan-3-yl)oxiran-2-ylmethanol. Subsequent ring opening with aqueous ammonia generates the target amine:

$$

\text{Furan-3-ylMgBr} + \text{Epichlorohydrin} \xrightarrow{\text{THF, -10°C}} \text{3-(Furan-3-yl)oxiran-2-ylmethanol} \xrightarrow{\text{NH}3, \text{H}2\text{O}} \text{3-(Furan-3-yl)-3-hydroxypropylamine}

$$

Key Data :

- Yield: 68–72%

- Purity (HPLC): ≥95%

- Characterization: $$ ^1\text{H NMR} $$ (300 MHz, DMSO-$$d6$$): δ 7.45 (s, 1H, furan H), 6.35 (d, $$ J = 1.8 \, \text{Hz} $$, 1H, furan H), 4.80 (t, $$ J = 5.1 \, \text{Hz} $$, 1H, -OH), 3.20–3.30 (m, 2H, -CH$$2$$NH$$_2$$).

Synthesis of 2-Methoxybenzylamine

2-Methoxybenzylamine is commercially available but can be synthesized via catalytic hydrogenation of 2-methoxybenzonitrile:

$$

\text{2-Methoxybenzonitrile} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{EtOH}} \text{2-Methoxybenzylamine}

$$

Reaction Conditions :

Oxalamide Bond Formation Strategies

Method A: Oxalyl Chloride-Mediated Coupling

This one-pot method involves sequential acylation of both amines using oxalyl chloride (Fig. 1):

- Step 1 : Reaction of 2-methoxybenzylamine with oxalyl chloride in dichloromethane at 0°C generates the mono-acyl chloride intermediate.

- Step 2 : Addition of 3-(furan-3-yl)-3-hydroxypropylamine and triethylamine at 25°C completes the coupling.

$$

\text{2-Methoxybenzylamine} + \text{ClCOCOCl} \rightarrow \text{ClCO-NHCH}2(\text{2-MeOC}6\text{H}_4) \xrightarrow{\text{3-(Furan-3-yl)-3-hydroxypropylamine}} \text{Target Compound}

$$

Optimization Insights :

Method B: Monoethyl Oxalate Intermediate Route

Adapted from Armenian Chemical Journal protocols, this two-step approach avoids over-reactivity issues:

- Step 1 : Ethyl oxalyl chloride reacts with 2-methoxybenzylamine to form ethyl N-(2-methoxybenzyl)oxamate.

- Step 2 : Transamidation with 3-(furan-3-yl)-3-hydroxypropylamine in ethanol under reflux yields the target compound.

$$

\text{Ethyl oxalyl chloride} + \text{2-Methoxybenzylamine} \rightarrow \text{Ethyl N-(2-methoxybenzyl)oxamate} \xrightarrow{\text{3-(Furan-3-yl)-3-hydroxypropylamine}} \text{Target Compound}

$$

Reaction Data :

- Temperature : 78°C (reflux)

- Time : 8–12 hours

- Yield : 73–78%

- Purity : 97% (recrystallized from ethanol).

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Oxalyl Chloride) | Method B (Monoethyl Oxalate) |

|---|---|---|

| Yield | 65% | 75% |

| Reaction Time | 4 hours | 12 hours |

| Byproduct Formation | 10–15% bis-acylated | <5% |

| Purification Complexity | Moderate | Low |

| Scalability | Limited by exotherm | High |

Key Takeaway : Method B offers superior yields and scalability, making it preferable for industrial applications.

Advanced Characterization and Quality Control

Spectroscopic Validation

- IR Spectroscopy : Strong absorption at 1669 cm$$^{-1}$$ confirms C=O stretching of the oxalamide group.

- $$ ^1\text{H NMR} $$ : Distinct signals for furan protons (δ 6.35–7.45), methoxy group (δ 3.78, s), and amide NH (δ 8.46, br).

- $$ ^{13}\text{C NMR} $$ : Carbonyl carbons at δ 165.2 and 163.8 ppm verify oxalamide connectivity.

Chromatographic Purity Assessment

- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.2 min.

- Purity : ≥98% in optimized batches.

Challenges and Mitigation Strategies

Hydroxyl Group Protection

The tertiary hydroxyl group in 3-(furan-3-yl)-3-hydroxypropylamine may undergo undesired side reactions during coupling. Solutions include:

Regioselectivity in Oxalyl Chloride Reactions

To prevent bis-acylation, slow addition of oxalyl chloride (0.5 mL/min) and strict temperature control (0–5°C) are critical.

Industrial-Scale Adaptations

Continuous flow reactors (CFRs) enhance process safety and yield:

- Residence Time : 15 minutes

- Throughput : 2.5 kg/h

- Yield Improvement : 82% (vs. 65% batch).

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxalamide group can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.

Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties and applications can be contextualized by comparing it to related oxalamides and benzamide derivatives. Key structural and functional distinctions are summarized below:

Table 1: Comparison of N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide with Analogs

Key Insights :

Substituent Impact on Function: The 2-methoxybenzyl group (common in umami agonists like S336) likely enhances receptor binding affinity compared to non-aromatic substituents . The 3-hydroxypropyl-furan-3-yl moiety may improve solubility relative to purely hydrophobic chains (e.g., pyridinylethyl in S336) .

Metabolic Stability :

- Oxalamides, including the target compound, exhibit resistance to amide bond hydrolysis in metabolic assays (e.g., rat hepatocytes), suggesting prolonged bioavailability .

Structural Flexibility :

- Piperazinyl or pyrazolyl substituents (e.g., ) prioritize pharmacological activity, while methoxybenzyl/pyridinylethyl groups favor flavor-enhancing properties .

Research Findings and Implications

Receptor Interactions :

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide

- CAS Number: 1547210-57-0

- Molecular Formula: C17H20N2O5

- Molecular Weight: 336.35 g/mol

The compound features a furan ring, a hydroxypropyl group, and an oxalamide linkage, which are known to contribute to various pharmacological properties.

Synthesis

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves several key steps:

-

Formation of Furan Derivative:

- The furan ring is synthesized through the cyclization of appropriate precursors, such as furfural or hydroxymethylfurfural.

-

Reaction with Oxalyl Chloride:

- The furan derivative is reacted with oxalyl chloride to form an intermediate compound.

-

Coupling with Aniline Derivative:

- The intermediate is coupled with 2-methoxybenzylamine under controlled conditions to yield the desired oxalamide compound.

Table 1: Summary of Synthetic Routes

| Step | Description |

|---|---|

| Formation of Furan Derivative | Cyclization of furfural or hydroxymethylfurfural |

| Reaction with Oxalyl Chloride | Formation of intermediate compound |

| Coupling | Reaction with 2-methoxybenzylamine to yield the final product |

Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit significant antimicrobial activity. For instance, natural furan derivatives have been shown to selectively inhibit microbial growth and modify enzyme activities, which may be relevant for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide as well .

Anti-inflammatory Effects

Furan derivatives are also recognized for their anti-inflammatory properties. Studies suggest that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), potentially through modulation of signaling pathways like MAPK and PPAR-γ . This mechanism may be applicable to the oxalamide compound .

The proposed mechanism of action for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide involves interactions with specific biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Studies:

-

Cytotoxicity Research:

- Investigations into related compounds have shown promising results in targeting cancer cells without harming normal tissues, indicating a potential pathway for developing anticancer agents based on this oxalamide structure.

Q & A

How can the synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide be optimized for high yield and purity?

Answer:

Optimization involves a multi-step approach:

- Step 1: Prepare intermediates (e.g., 3-(furan-3-yl)-3-hydroxypropylamine and 2-methoxybenzylamine) via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 2: Couple intermediates using oxalyl chloride or activated esters. Reaction conditions (solvent: dichloromethane or THF; temperature: 0–25°C; catalysts: triethylamine) must be systematically varied to maximize efficiency .

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify via column chromatography or recrystallization .

Key Metrics: Yield improvements (e.g., 60% → 85%) can be achieved by adjusting stoichiometry and solvent polarity.

What advanced spectroscopic techniques are recommended to resolve structural ambiguities in this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm connectivity of the furan-3-yl, hydroxypropyl, and methoxybenzyl groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in crowded regions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects isotopic patterns .

- Infrared (IR) Spectroscopy: Identify hydrogen-bonding interactions involving the oxalamide and hydroxyl groups (e.g., peaks at 1650–1700 cm for carbonyl stretches) .

How should researchers address contradictions between experimental data and computational modeling results?

Answer:

- Cross-Validation: Compare experimental (e.g., X-ray crystallography) and computational (e.g., DFT-optimized structures) data to identify discrepancies in bond angles or torsional strain .

- Solvent Effects: Re-run simulations with explicit solvent models (e.g., water, DMSO) to account for solvation-induced conformational changes .

- Instrument Calibration: Verify spectrometer calibrations (e.g., lock mass in MS) and sample purity (>95% via HPLC) to rule out artifacts .

What methodologies are suitable for investigating the compound’s mechanism of action in biological systems?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins (e.g., kinases, GPCRs) immobilized on sensor chips .

- Enzyme-Linked Immunosorbent Assay (ELISA): Quantify inhibition of enzymatic activity (e.g., IC values) using fluorogenic substrates .

- Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding poses and affinity scores. Validate with mutagenesis studies .

How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

Answer:

- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -CF) to the methoxybenzyl moiety to enhance target affinity .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with variations in the hydroxypropyl chain length or furan substitution (e.g., thiophene replacement) .

- Toxicity Screening: Use in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in silico ADMET predictors (e.g., SwissADME) to prioritize candidates .

What experimental strategies are recommended to evaluate the compound’s therapeutic potential in cancer research?

Answer:

- In Vitro Assays:

- MTT/PrestoBlue Assays: Assess antiproliferative activity against cancer cell lines (e.g., MCF-7, A549) .

- Apoptosis Detection: Use Annexin V-FITC/propidium iodide staining with flow cytometry .

- In Vivo Models: Administer the compound (5–50 mg/kg, oral/IP) in xenograft mice to monitor tumor volume and metastasis .

- Biomarker Analysis: Quantify caspase-3/7 activation and Bcl-2/Bax ratio changes via Western blot .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Continuous Flow Reactors: Improve reproducibility and reduce reaction times compared to batch processes .

- Green Chemistry Principles: Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

What computational tools are essential for predicting the compound’s physicochemical properties?

Answer:

- LogP Prediction: Use MarvinSketch or ACD/Labs to estimate hydrophobicity for blood-brain barrier penetration .

- pK Calculation: SPARC or MoKa software predicts ionization states affecting solubility and binding .

- Molecular Dynamics (MD): Simulate membrane permeation (e.g., Desmond) using lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.